Cas no 21816-08-0 (3-bromoadamantane-1-carboxylic acid)

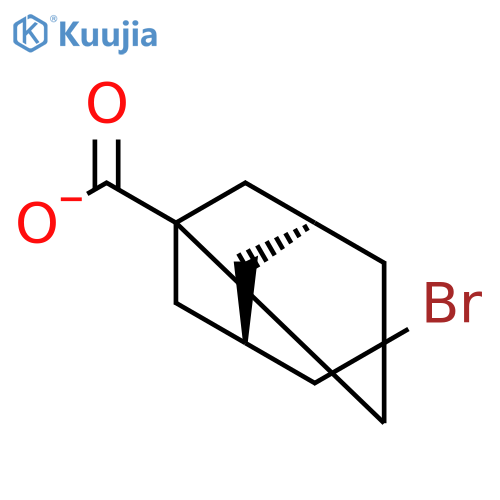

21816-08-0 structure

商品名:3-bromoadamantane-1-carboxylic acid

CAS番号:21816-08-0

MF:C11H15BrO2

メガワット:259.139602899551

MDL:MFCD00167820

CID:51878

PubChem ID:329761141

3-bromoadamantane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-Amantane Carboxylic Acid

- 3-Bromoadamantane-1-carboxylic acid

- 3-BROMO-1-ADAMANTANE-CARBOXYLIC ACID

- 3-bromo-adamantane-1-carboxylicacid

- 1-bromo-3-adamantanecarboxylicaci

- 1-bromo-3-adamantanecarboxylicacid

- 3-Bromadamantan-1-carbonsaeure

- 3-Bromadamantancarbonsaeure

- 3-Bromo-1-Adamantane Carboxylic Acid

- 3-bromo-1-carboxyadamantane

- 3-bromoadamantan-1-carboxylic acid

- acide bromo-3 adamantylcarbo

- IFLAB-BB F0035-0448

- tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid,3-bromo

- 1-Adamantanecarboxylicacid, 3-bromo- (7CI,8CI)

- 1-Bromo-3-carboxyadamantane

- 1-Bromoadamantane-3-carboxylic acid

- 3-Bromo-1-adamantanecarboxylic acid

- DJUDQBVINJIMFO-UHFFFAOYSA-N

- 3-Bromo-adamantane-1-carboxylic acid

- CCG-247256

- AKOS016038556

- SY018895

- MFCD00167820

- AKOS000114514

- DTXSID70944422

- EN300-00060

- AS-48471

- BRN 2103177

- 3-ADAMANTANECARBOXYLIC ACID, 1-BROMO-

- 3-bromoadamantane-1-carboxylate;3-Bromo-1-adamantane carboxylic acid

- NCGC00339462-01

- DivK1c_001878

- AB01332414-02

- 1-Bromo-3-adamantanecarboxylic acid

- A815680

- Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 3-bromo-

- 3-bromoadamantane-1-carboxylicacid

- F31270

- Maybridge1_005590

- AM81166

- CDS1_000838

- SCHEMBL131414

- Z56757155

- BB 0262338

- FT-0615188

- F0035-0448

- HMS557G02

- GEO-03452

- 21816-08-0

- AG-670/20479027

- Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3-bromo-

- W-201896

- NRB 01917

- 3-Bromo-1-Adamantanecarboxylic Acid; 3-Bromotricyclo[3.3.1.13,7]decane-1-carboxylic Acid; 1-Bromo-3-carboxyadamantane1-Bromoadamantane-3-carboxylic Acid; 3-Bromo-1-adamantanecarboxylic Acid3-Bromo-1-carboxyadamantane;

- ALBB-013714

- DB-003033

- AG-664/01329050

- 3-bromotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid

- BBL033826

- STK733910

- tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid, 3-bromo-

- 3-bromoadamantane-1-carboxylic acid

-

- MDL: MFCD00167820

- インチ: 1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)

- InChIKey: DJUDQBVINJIMFO-YDRMRZIKSA-N

- ほほえんだ: C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O

計算された属性

- せいみつぶんしりょう: 258.02600

- どういたいしつりょう: 258.026

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3A^2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.665

- ゆうかいてん: 146-150 °C

- ふってん: 354.2 °C at 760 mmHg

- フラッシュポイント: 354.2 °C at 760 mmHg

- PSA: 37.30000

- LogP: 2.80490

3-bromoadamantane-1-carboxylic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

- RTECS番号:AU4452500

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

3-bromoadamantane-1-carboxylic acid 税関データ

- 税関コード:2916209090

- 税関データ:

中国税関コード:

2916209090概要:

29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

3-bromoadamantane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB145130-25 g |

3-Bromoadamantane-1-carboxylic acid, 95%; . |

21816-08-0 | 95% | 25 g |

€160.90 | 2023-07-20 | |

| eNovation Chemicals LLC | K13261-50g |

3-Bromoadamantane-1-carboxylic acid |

21816-08-0 | 95% | 50g |

$1200 | 2023-09-03 | |

| Enamine | EN300-00060-0.1g |

3-bromoadamantane-1-carboxylic acid |

21816-08-0 | 95% | 0.1g |

$31.0 | 2023-05-01 | |

| Enamine | EN300-00060-0.5g |

3-bromoadamantane-1-carboxylic acid |

21816-08-0 | 95% | 0.5g |

$63.0 | 2023-05-01 | |

| Apollo Scientific | OR1538-1g |

3-Bromoadamantane-1-carboxylic acid |

21816-08-0 | 97% | 1g |

£12.00 | 2023-09-01 | |

| TRC | B678885-25g |

3-Bromo-1-adamantane Carboxylic Acid |

21816-08-0 | 25g |

$ 293.00 | 2023-04-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132082-25g |

3-bromoadamantane-1-carboxylic acid |

21816-08-0 | 97% | 25g |

¥442.90 | 2023-08-31 | |

| eNovation Chemicals LLC | D403178-50g |

3-Bromoadamantane-1-carboxylic acid |

21816-08-0 | 97% | 50g |

$1500 | 2024-06-05 | |

| eNovation Chemicals LLC | K13261-25g |

3-Bromoadamantane-1-carboxylic acid |

21816-08-0 | 95% | 25g |

$1000 | 2023-09-03 | |

| Apollo Scientific | OR1538-25g |

3-Bromoadamantane-1-carboxylic acid |

21816-08-0 | 97% | 25g |

£76.00 | 2023-05-18 |

3-bromoadamantane-1-carboxylic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:21816-08-0)3-溴-1-金刚烷甲酸

注文番号:LE27056711

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:03

価格 ($):discuss personally

3-bromoadamantane-1-carboxylic acid 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

21816-08-0 (3-bromoadamantane-1-carboxylic acid) 関連製品

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21816-08-0)3-bromoadamantane-1-carboxylic acid

清らかである:99%

はかる:100g

価格 ($):195.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:21816-08-0)3-Bromoadamantane-1-carboxylic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ